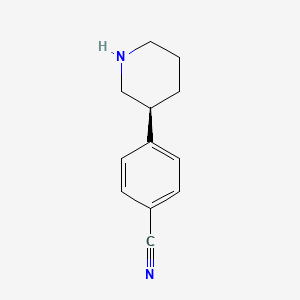

(S)-4-(Piperidin-3-yl)benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H14N2 |

|---|---|

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

4-[(3S)-piperidin-3-yl]benzonitrile |

InChI |

InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |

InChI-Schlüssel |

IFBAFCLKWWHJED-GFCCVEGCSA-N |

Isomerische SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |

Kanonische SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-(Piperidin-3-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-cyanophenyl group. As a member of the 3-arylpiperidine class, it holds significant interest for medicinal chemistry and drug development due to the established pharmacological activities of related structures. 3-Arylpiperidines are known to interact with various biological targets, including dopamine and serotonin receptors, and have been investigated for applications in treating neurological disorders and as antibacterial agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, based on available data for the compound and its structural analogs.

Chemical and Physical Properties

Direct experimental data for the free base form of this compound is limited in publicly accessible literature. However, its hydrochloride salt is commercially available, providing some foundational information. To offer a more complete profile, the following table includes data for the hydrochloride salt of the title compound and predicted or experimentally determined properties of a closely related achiral analog, 4-(Piperidin-4-yl)benzonitrile. These values can serve as a useful estimation for the properties of this compound.

| Property | This compound Hydrochloride | 4-(Piperidin-4-yl)benzonitrile (Analog) | Data Type |

| CAS Number | 1203681-63-3 | 149554-06-3 | Experimental |

| Molecular Formula | C₁₂H₁₅ClN₂ | C₁₂H₁₄N₂ | - |

| Molecular Weight | 222.72 g/mol | 186.25 g/mol | Calculated |

| Boiling Point | No data available | 333.6 ± 42.0 °C | Predicted[1][2] |

| Density | No data available | 1.08 ± 0.1 g/cm³ | Predicted[1][2] |

| pKa | No data available | 10.09 ± 0.10 | Predicted[1][2] |

| Storage Temperature | No data available | Room Temperature, Sealed in dry | Recommended[1][2] |

Spectroscopic and Analytical Data

-

¹H NMR: The spectrum would be expected to show multiplets for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons on the benzonitrile ring would appear as doublets in the aromatic region, likely between 7.0 and 8.0 ppm.

-

¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 110-120 ppm. Aromatic carbons will resonate between 120-150 ppm, while the aliphatic carbons of the piperidine ring will appear upfield.

-

Mass Spectrometry (MS): The nominal mass of the free base would be 186 g/mol . High-resolution mass spectrometry would provide the exact mass for elemental composition confirmation.

-

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a plausible and widely used method for the synthesis of 3-arylpiperidines involves the reduction of a corresponding substituted pyridine. An alternative modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction.

Plausible Synthetic Route: Reduction of a Substituted Pyridine

A common strategy for synthesizing 3-arylpiperidines is through the reduction of a 3-arylpyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.

Experimental Protocol:

-

Preparation of 3-(4-cyanophenyl)pyridine: This intermediate can be synthesized via a Suzuki coupling reaction between 3-bromopyridine and 4-cyanophenylboronic acid.

-

Catalytic Hydrogenation: The 3-(4-cyanophenyl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring.

-

Reaction Setup: A solution of 3-(4-cyanophenyl)pyridine in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure hydrogenation vessel.

-

Catalyst: A heterogeneous catalyst such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina is added.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.

-

Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude racemic 4-(piperidin-3-yl)benzonitrile.

-

-

Chiral Resolution (for the (S)-enantiomer): The resulting racemic mixture can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.

Synthesis Workflow Diagram

Caption: A plausible workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Compounds with this motif have been investigated for their potential in treating a range of central nervous system disorders.

Dopaminergic Activity

Many 3-arylpiperidine derivatives have been identified as potent dopamine receptor agonists or antagonists. For instance, preclamol, a well-known 3-arylpiperidine, is a selective dopamine D2-like autoreceptor agonist.[3] Such compounds have therapeutic potential for conditions like schizophrenia, Parkinson's disease, and depression.[3] The interaction with dopamine receptors initiates a signaling cascade that modulates neuronal activity.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gαi-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, affecting ion channel activity and gene expression.

Caption: Potential signaling pathway of a D2 receptor agonist.

Conclusion

This compound is a compound of significant interest due to its core 3-arylpiperidine structure, a scaffold with proven pharmacological relevance. While specific experimental data for this enantiomer is scarce in the public domain, this guide provides a robust overview based on the properties of its hydrochloride salt and closely related analogs. The outlined synthetic strategies and the discussion of potential biological activities offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental characterization is necessary to fully elucidate the specific properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Infrared Spectrum of (S)-4-(Piperidin-3-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (S)-4-(piperidin-3-yl)benzonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide focuses on the predicted characteristic absorption frequencies based on its functional groups. The information herein is derived from established principles of IR spectroscopy and data from analogous compounds, offering a robust framework for researchers involved in the synthesis, characterization, and quality control of this and related molecules.

Predicted Infrared Spectral Data

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the nitrile group, the secondary amine within the piperidine ring, the aromatic benzene ring, and aliphatic carbon-hydrogen bonds. The expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amine (N-H) | 3300 - 3500 | Medium | This peak is often broad due to hydrogen bonding. Its position and shape can be influenced by the sample concentration and solvent. |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium | Typically appears as a series of sharp bands just above 3000 cm⁻¹. |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 3000 | Medium | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring. |

| Nitrile C≡N Stretch | Benzonitrile | 2220 - 2260 | Sharp, Strong | This is a highly characteristic and easily identifiable peak for the nitrile functional group. Conjugation with the benzene ring influences its position. For many benzonitrile compounds, this is a key diagnostic peak.[1] |

| Aromatic C=C Stretch (In-ring) | Benzene Ring | 1450 - 1600 | Medium | A series of bands, often sharp, indicating the vibrations of the carbon-carbon double bonds within the aromatic ring. |

| N-H Bend | Secondary Amine (N-H) | 1550 - 1650 | Variable | This bending vibration can sometimes be obscured by the aromatic C=C stretching bands. |

| Aliphatic CH₂ Scissoring | Piperidine Ring | ~1450 | Medium | Bending vibration of the methylene groups in the piperidine ring. |

| Aromatic C-H Bend (Out-of-plane) | Benzene Ring | 690 - 900 | Strong | The pattern of these bands can provide information about the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800-850 cm⁻¹ region. |

| C-N Stretch | Piperidine Ring | 1020 - 1250 | Medium | Corresponds to the stretching of the carbon-nitrogen single bonds within the piperidine ring. |

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid compound such as this compound.

Method 1: Thin Solid Film Evanescent Wave

This method is often preferred for its simplicity and the small amount of sample required.

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Deposition: Carefully apply a drop of the resulting solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Spectral Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent like acetone and return it to a desiccator for storage.

Method 2: Potassium Bromide (KBr) Pellet

This method is suitable for creating a uniform sample dispersion and is often used for high-quality spectra.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade KBr powder.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture to a pellet press die.

-

Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum as described in Method 1.

-

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of compound characterization using IR spectroscopy.

Caption: Workflow for IR Spectral Analysis of a Solid Sample.

Caption: Logical Relationships of Functional Groups and IR Signatures.

References

An In-depth Technical Guide to the Mass Spectrometry of (S)-4-(Piperidin-3-yl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-(Piperidin-3-yl)benzonitrile is a chiral synthetic organic compound featuring a piperidine ring substituted with a benzonitrile group. As with many small molecules in drug discovery and development, mass spectrometry is a critical analytical technique for its characterization, quantification, and metabolite identification. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, including detailed experimental protocols and predicted fragmentation analysis.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is anticipated to yield a protonated molecule [M+H]⁺ in positive ion mode, which is common for compounds containing a basic nitrogen atom in the piperidine ring. Subsequent fragmentation (MS/MS) of this precursor ion is predicted to involve characteristic cleavages of the piperidine ring and the bond connecting the two ring systems.

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

| Analyte Description | Precursor Ion (m/z) [M+H]⁺ | Predicted Fragment Ions (m/z) | Predicted Neutral Loss |

| This compound | 187.123 | 160.086 | C₂H₃N (Acetonitrile) |

| 104.050 | C₅H₁₀N (Piperidinyl radical) | ||

| 84.081 | C₆H₄CN (Benzonitrile radical) |

Note: The predicted m/z values are based on the monoisotopic mass of the compound (C₁₂H₁₄N₂).

Experimental Protocols

A robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the analysis of this compound in various matrices. The following protocol is a general guideline that can be optimized for specific applications.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions and calibration curve standards.

-

Biological Matrix Preparation (e.g., Plasma, Urine):

-

Protein Precipitation: For plasma samples, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Dilution: For urine samples, a direct dilution with the initial mobile phase may be sufficient.

-

Solid-Phase Extraction (SPE): For lower concentrations or complex matrices, SPE can provide a cleaner sample. A mixed-mode cation exchange sorbent could be effective for retaining the basic piperidine moiety.

-

3.2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3.3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MS Analysis:

-

Full Scan (for confirmation of [M+H]⁺): Scan a mass range of m/z 50-300.

-

Tandem MS (for fragmentation analysis and quantification): Select the precursor ion (m/z 187.12) and apply collision energy (e.g., 10-40 eV) to generate product ions. Monitor specific transitions (e.g., 187.12 -> 104.05).

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical LC-MS/MS workflow for the analysis of a small molecule like this compound.

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

4.2. Predicted Fragmentation Pathway

The fragmentation of the protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the piperidine ring and the bond connecting the phenyl and piperidinyl moieties.

Caption: Predicted fragmentation pathways for protonated this compound.

Discussion of Fragmentation

The predicted fragmentation pattern is based on established principles of mass spectrometry for similar chemical structures:

-

Loss of Acetonitrile (C₂H₃N): A plausible fragmentation pathway involves a rearrangement and cleavage of the piperidine ring, leading to the neutral loss of a molecule corresponding to acetonitrile, resulting in the fragment at m/z 160.086.

-

Cleavage of the C-C bond between the rings: This is a very common fragmentation pathway for 3-arylpiperidines. This cleavage can result in two major fragments depending on where the charge is retained.

-

Fragment at m/z 104.050: This corresponds to the protonated benzonitrile moiety. The stability of the aromatic ring makes this a likely and observable fragment.

-

Fragment at m/z 84.081: This corresponds to the charged piperidinyl fragment. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines and can contribute to the formation of this ion.[1]

-

Conclusion

While experimental data for this compound is not publicly available, a comprehensive understanding of its likely mass spectrometric behavior can be achieved by examining related compounds. The methodologies and predicted data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for the characterization and quantification of this compound. It is crucial to emphasize that the predicted fragmentation pathways should be confirmed with experimental data obtained from a reference standard of this compound.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of (S)-4-(Piperidin-3-yl)benzonitrile

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for (S)-4-(piperidin-3-yl)benzonitrile or its salts. This guide, therefore, presents a hypothetical, yet methodologically rigorous, pathway for its synthesis, crystallization, and structural determination based on established chemical principles and analogous compounds.

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 3-arylpiperidine scaffold in a wide array of pharmacologically active agents. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This document outlines a prospective experimental framework for determining the crystal structure of this compound, providing researchers with a detailed protocol from synthesis to structural elucidation.

Hypothetical Synthesis of this compound

A plausible and enantioselective synthetic route to the target compound can be adapted from modern catalytic methods for the synthesis of 3-arylpiperidines. One such approach involves an asymmetric rhodium-catalyzed reaction between a pyridine derivative and an arylboronic acid.

Proposed Synthetic Scheme:

A potential synthetic pathway could involve the following key steps:

-

Partial Reduction of Pyridine: Pyridine is first converted to a suitable dihydropyridine derivative, for example, a phenyl pyridine-1(2H)-carboxylate.

-

Asymmetric Reductive Heck Reaction: The dihydropyridine undergoes a rhodium-catalyzed asymmetric reductive Heck reaction with 4-cyanophenylboronic acid. This step is crucial for establishing the stereocenter at the C3 position of the piperidine ring.

-

Reduction and Deprotection: The resulting tetrahydropyridine is then reduced, typically via hydrogenation, to the corresponding piperidine. Subsequent removal of the protecting group yields the final product, this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine in methanol at -78 °C, sodium borohydride is added. Phenyl chloroformate is then added dropwise, and the reaction is maintained at low temperature before quenching and extraction. Purification is achieved via column chromatography.

-

Step 2: Rh-catalyzed Asymmetric Reductive Heck Reaction: A mixture of a rhodium precursor (e.g., [Rh(cod)(OH)]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS) in a suitable solvent system (e.g., a mixture of THP, toluene, and water) is prepared. 4-Cyanophenylboronic acid and the phenyl pyridine-1(2H)-carboxylate are added, and the reaction is heated. After completion, the product is extracted and purified by flash chromatography.

-

Step 3: Reduction and Deprotection: The purified tetrahydropyridine derivative is dissolved in a suitable solvent like methanol and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Following the reduction, the protecting group is removed under appropriate basic conditions (e.g., potassium hydroxide in methanol) to afford this compound. The final compound would be purified by column chromatography or recrystallization.

Crystallization and Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on the growth of high-quality single crystals.

Experimental Protocol for Crystallization (Hypothetical):

-

Purification: The synthesized this compound must be of high purity (>99%). This can be achieved by techniques such as flash column chromatography followed by recrystallization.

-

Solvent Screening: A range of solvents and solvent mixtures of varying polarities should be screened for their ability to dissolve the compound and promote slow crystallization. Common solvents for such molecules include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with less polar solvents like hexane or heptane.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

Single-Crystal X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of diffraction data is collected by rotating the crystal.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.

Data Presentation

The crystallographic data obtained from a successful single-crystal X-ray diffraction experiment would be presented in a standardized format. The following table summarizes the key parameters that would be determined.

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₄N₂ |

| Formula Weight | The molecular weight of the compound. | 186.25 g/mol |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal lattice. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = β = γ = 90° |

| Volume | The volume of the unit cell. | V = XXXX.X ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.XXX g/cm³ |

| Absorption Coefficient (μ) | A measure of how much the X-rays are absorbed by the crystal. | X.XXX mm⁻¹ |

| F(000) | The total number of electrons in the unit cell. | XXX |

| Crystal Size | The approximate dimensions of the crystal used for data collection. | 0.XX x 0.YY x 0.ZZ mm³ |

| Theta range for data collection | The range of scattering angles over which data was collected. | X.XX to XX.XX° |

| Reflections collected / unique | The total number of reflections measured and the number of unique reflections after averaging. | XXXXX / YYYY |

| Goodness-of-fit on F² | An indicator of the quality of the refinement. | ~1.0 |

| Final R indices [I>2sigma(I)] | R-factors indicating the agreement between the calculated and observed structure factors. | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R-factors for all collected data. | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesized compound to the final crystal structure determination.

Caption: Workflow for the determination of the crystal structure.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a comprehensive and technically detailed roadmap for researchers to pursue this endeavor. The outlined hypothetical synthesis and crystallization protocols, along with the standardized methodology for single-crystal X-ray diffraction, offer a solid foundation for future work in characterizing this and other novel pharmaceutical compounds. The elucidation of its solid-state structure will undoubtedly provide invaluable insights for the design and development of new therapeutic agents.

(S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide to Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies related to the optical rotation of the chiral molecule (S)-4-(piperidin-3-yl)benzonitrile. While a specific value for the optical rotation of this compound is not publicly documented in the reviewed scientific literature and patent databases, this guide furnishes the necessary theoretical and practical framework for its determination and interpretation. Understanding the optical activity of this and similar chiral compounds is critical for enantioselective synthesis, quality control, and the development of stereoisomerically pure active pharmaceutical ingredients (APIs).

Data Presentation: Optical Rotation Parameters

The specific rotation of a chiral compound is a fundamental physical constant that depends on several experimental parameters. The table below outlines the necessary parameters for reporting optical rotation data. For this compound, these values would need to be determined empirically.

| Parameter | Description | Typical Value/Unit | This compound |

| Specific Rotation ([α]) | The angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. | degrees (°) | Data not available |

| Concentration (c) | The concentration of the analyte in the solvent. | g/100 mL | To be determined |

| Solvent | The solvent in which the compound is dissolved. | e.g., Methanol, Chloroform | To be determined |

| Temperature (T) | The temperature at which the measurement is taken. | °C | e.g., 20 or 25 °C |

| Wavelength (λ) | The wavelength of the monochromatic light used. | nm | Typically the sodium D-line (589 nm) |

| Path Length (l) | The length of the polarimeter cell. | decimeters (dm) | Typically 1 dm |

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed protocol for the determination of the specific rotation of a chiral compound such as this compound using a polarimeter.

1. Instrumentation and Materials:

-

Polarimeter: An instrument capable of measuring the angle of rotation of plane-polarized light.

-

Light Source: Typically a sodium lamp (D-line, 589 nm).

-

Polarimeter Cell: A cylindrical cell of a known path length (e.g., 1 dm).

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the sample.

-

Solvent: A suitable, high-purity solvent in which the sample is soluble and that does not react with the sample.

-

This compound: The enantiomerically pure sample to be analyzed.

2. Procedure:

-

Instrument Calibration:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. This will serve as the blank.

-

Ensure there are no air bubbles in the cell.

-

Place the blank-filled cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound.

-

Dissolve the weighed sample in the chosen solvent in a volumetric flask to a known volume to achieve a precise concentration (e.g., in g/100 mL).

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed angle of rotation (α).

-

Record the temperature at which the measurement is taken.

-

3. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL (or g/100mL, depending on the convention).

The sign of the rotation should be included: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).

Workflow for Enantiomeric Purity Assessment

The determination of optical rotation is a key step in assessing the enantiomeric purity of a chiral compound. The following diagram illustrates the general workflow.

Caption: Workflow for Determining Enantiomeric Purity.

Enantioselective Synthesis of (S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details validated methodologies for the enantioselective synthesis of (S)-4-(Piperidin-3-yl)benzonitrile, a key chiral intermediate in the synthesis of the PARP inhibitor Niraparib. The following sections provide a comprehensive overview of three prominent synthetic strategies: Rhodium-Catalyzed Asymmetric Hydrogenation, Chemo-enzymatic Dearomatization, and Enzymatic Kinetic Resolution. Each section includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to illustrate the stereochemical control.

Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely employed method for the stereoselective reduction of prochiral olefins and heteroaromatics. In the context of synthesizing this compound, this strategy typically involves the hydrogenation of a corresponding pyridinium salt precursor. The use of a chiral phosphine ligand, such as a Josiphos-type ligand, in conjunction with a rhodium precursor, is crucial for achieving high enantioselectivity. The addition of an organic base has been shown to significantly enhance the enantiomeric excess (ee) of the desired product.[1][2]

Experimental Protocol

Synthesis of N-benzyl-3-(4-cyanophenyl)pyridinium bromide:

A solution of 3-(4-cyanophenyl)pyridine (1.0 eq) in acetonitrile is treated with benzyl bromide (1.2 eq). The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the N-benzyl-3-(4-cyanophenyl)pyridinium bromide as a solid.

Rhodium-Catalyzed Asymmetric Hydrogenation: [1][2]

In an inert atmosphere glovebox, a pressure reactor is charged with N-benzyl-3-(4-cyanophenyl)pyridinium bromide (1.0 eq), [Rh(COD)₂]BF₄ (0.02 eq), and a chiral Josiphos-type ligand (e.g., (R)-(−)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine) (0.022 eq). A degassed solvent mixture, such as THF/MeOH (1:1), is added, followed by the addition of an organic base, typically triethylamine (5.0 eq). The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 bar). The reaction is stirred at 50°C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile.

Deprotection:

The resulting (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%) is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is then filtered off, and the solvent is evaporated to yield this compound.

Quantitative Data

| Step | Product | Catalyst/Ligand | Solvent | Base | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) |

| Hydrogenation | (S)-N-benzyl-4-(piperidin-3-yl)benzonitrile | [Rh(COD)₂]BF₄ / Josiphos | THF/MeOH | Et₃N | 50 | 50 | ~85 | >90 |

| Deprotection | This compound | Pd(OH)₂/C | Methanol | - | RT | 3.4 | >95 | >90 |

Signaling Pathway and Experimental Workflow

Chemo-enzymatic Dearomatization of Pyridine

A highly efficient and green approach to chiral piperidines involves a chemo-enzymatic cascade. This method utilizes a combination of an amine oxidase and an ene-imine reductase (IRED) to convert an N-substituted tetrahydropyridine into the desired chiral piperidine.[3] This one-pot reaction proceeds under mild conditions and typically affords high enantioselectivity.

Experimental Protocol

Synthesis of N-allyl-1,2,3,6-tetrahydropyridine precursor:

3-(4-cyanophenyl)pyridine (1.0 eq) is reacted with allyl bromide (1.5 eq) in acetonitrile at 60°C to form the corresponding N-allyl pyridinium bromide. The resulting salt is then reduced with sodium borohydride (2.0 eq) in methanol at 0°C to yield N-allyl-3-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine.

One-Pot Amine Oxidase/Ene-Imine Reductase Cascade: [3]

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the N-allyl-3-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine substrate (1.0 eq) is added. To this mixture, an amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (IRED), along with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH), are added. The reaction is gently agitated at 30°C for 24-48 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. Purification by column chromatography yields (S)-N-allyl-4-(piperidin-3-yl)benzonitrile.

Deprotection:

The N-allyl group is removed by treatment with a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger, like dimedone, in a suitable solvent like THF.

Quantitative Data

| Step | Product | Enzymes | Cofactor System | Temp (°C) | Yield (%) | ee (%) |

| Cascade | (S)-N-allyl-4-(piperidin-3-yl)benzonitrile | Amine Oxidase, Ene-Imine Reductase | NADPH/GDH/Glucose | 30 | ~70-80 | >99 |

| Deprotection | This compound | Pd(PPh₃)₄ | - | RT | >90 | >99 |

Signaling Pathway and Experimental Workflow

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. For the synthesis of this compound, a lipase, such as Candida antarctica lipase B (CALB), can be employed to selectively acylate the (R)-enantiomer of a racemic N-protected 3-(4-cyanophenyl)piperidine, leaving the desired (S)-enantiomer unreacted.

Experimental Protocol

Synthesis of racemic N-Boc-4-(piperidin-3-yl)benzonitrile:

Racemic 4-(piperidin-3-yl)benzonitrile is dissolved in a suitable solvent like dichloromethane. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is then washed with water and brine, dried over sodium sulfate, and concentrated to give the racemic N-Boc protected piperidine.

Enzymatic Kinetic Resolution: [4][5]

The racemic N-Boc-4-(piperidin-3-yl)benzonitrile (1.0 eq) is dissolved in an organic solvent such as toluene. An immobilized lipase (e.g., Novozym 435, an immobilized form of CALB) is added, followed by an acyl donor, for instance, vinyl acetate (0.6 eq). The suspension is stirred at 40°C, and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The unreacted (S)-enantiomer and the acylated (R)-enantiomer are then separated by column chromatography.

Deprotection:

The purified (S)-N-Boc-4-(piperidin-3-yl)benzonitrile is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group, yielding the final product.

Quantitative Data

| Step | Product | Enzyme | Acyl Donor | Temp (°C) | Yield (%) | ee (%) |

| Resolution | (S)-N-Boc-4-(piperidin-3-yl)benzonitrile | Novozym 435 (CALB) | Vinyl Acetate | 40 | ~45-50 | >98 |

| Deprotection | This compound | TFA | - | RT | >95 | >98 |

Signaling Pathway and Experimental Workflow

References

- 1. air.unimi.it [air.unimi.it]

- 2. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of (S)-4-(Piperidin-3-yl)benzonitrile

Disclaimer: There is currently no publicly available scientific literature that specifically details the mechanism of action, quantitative binding data, or experimental protocols for (S)-4-(Piperidin-3-yl)benzonitrile. Therefore, this guide will provide a comprehensive overview of the potential mechanisms of action by examining the well-established roles of its core chemical moieties—the piperidine ring and the benzonitrile group—in various classes of bioactive molecules. This analysis will serve as a foundational resource for researchers and drug development professionals interested in investigating this compound.

Introduction to the Structural Moieties

This compound is a chiral small molecule featuring a piperidine ring linked to a benzonitrile group. Both of these structural motifs are prevalent in a wide range of pharmacologically active compounds, suggesting that this compound could potentially interact with several biological targets. The piperidine ring, a saturated heterocycle, is a common scaffold in medicinal chemistry known for its ability to engage in specific interactions with protein targets.[1] The benzonitrile group, an aromatic ring with a nitrile substituent, can participate in various non-covalent interactions and is a key feature in many approved drugs.[1]

Based on the known activities of compounds containing these moieties, we can hypothesize potential mechanisms of action for this compound, which may include, but are not limited to, inhibition of dipeptidyl peptidase-4 (DPP-4), modulation of the NLRP3 inflammasome, or interaction with sigma receptors.

Potential Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The piperidine ring is a key structural feature in several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][6]

Signaling Pathway

The proposed signaling pathway for a DPP-4 inhibitor is illustrated below.

Experimental Protocols

To investigate whether this compound acts as a DPP-4 inhibitor, the following experimental protocols would be relevant:

-

DPP-4 Enzyme Activity Assay:

-

Principle: This assay measures the enzymatic activity of purified DPP-4 in the presence and absence of the test compound. A common method uses a fluorogenic substrate, such as Gly-Pro-AMC, which releases a fluorescent product upon cleavage by DPP-4.

-

Methodology:

-

Recombinant human DPP-4 is incubated with varying concentrations of this compound.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

-

-

-

Incretin Degradation Assay:

-

Principle: This assay assesses the ability of the compound to prevent the degradation of GLP-1 or GIP by DPP-4.

-

Methodology:

-

Active GLP-1 or GIP is incubated with DPP-4 in the presence of various concentrations of the test compound.

-

The reaction is stopped at different time points.

-

The concentration of intact, active GLP-1 or GIP is quantified using an ELISA kit.

-

-

Hypothetical Quantitative Data

The following table summarizes the type of quantitative data that would be generated from these experiments if this compound were a DPP-4 inhibitor.

| Parameter | Description | Hypothetical Value |

| IC50 | Concentration of the compound that inhibits 50% of DPP-4 enzyme activity. | e.g., 10 nM |

| Ki | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | e.g., 5 nM |

| EC50 | Concentration of the compound that produces 50% of the maximal effect in a cell-based assay (e.g., potentiation of GLP-1-stimulated insulin secretion). | e.g., 50 nM |

Potential Mechanism of Action as an NLRP3 Inflammasome Inhibitor

The piperidine moiety is also found in some inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[8][9] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[8]

Signaling Pathway

The potential inhibitory effect on the NLRP3 inflammasome signaling pathway is depicted below.

Experimental Protocols

To determine if this compound inhibits the NLRP3 inflammasome, the following experiments could be performed:

-

IL-1β Release Assay in Macrophages:

-

Principle: This cell-based assay measures the release of IL-1β from immune cells, such as bone marrow-derived macrophages (BMDMs) or THP-1 cells, upon NLRP3 inflammasome activation.

-

Methodology:

-

Macrophages are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

The cells are then treated with various concentrations of this compound.

-

NLRP3 activation is triggered with a stimulus like ATP or nigericin.

-

The concentration of secreted IL-1β in the cell supernatant is quantified by ELISA.

-

The IC50 for IL-1β release is calculated.

-

-

-

ASC Speck Formation Assay:

-

Principle: Upon inflammasome activation, the adaptor protein ASC oligomerizes to form a large speck-like structure, which can be visualized by immunofluorescence microscopy.

-

Methodology:

-

Macrophages expressing fluorescently tagged ASC are primed and treated with the test compound.

-

NLRP3 is activated, and the cells are fixed and imaged.

-

The percentage of cells containing ASC specks is quantified.

-

-

Hypothetical Quantitative Data

If this compound were an NLRP3 inhibitor, the experimental data might look like this:

| Parameter | Description | Hypothetical Value |

| IC50 (IL-1β) | Concentration of the compound that inhibits 50% of IL-1β release from activated macrophages. | e.g., 1 µM |

| IC50 (ASC Speck) | Concentration of the compound that inhibits ASC speck formation by 50%. | e.g., 5 µM |

Potential Mechanism of Action as a Sigma Receptor Ligand

Both piperidine and benzonitrile moieties are present in known ligands for sigma receptors (σ1 and σ2).[10][11] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[12][13]

Signaling Pathway

The complex and modulatory role of a sigma-1 receptor ligand is outlined in the following diagram.

Experimental Protocols

To assess the activity of this compound at sigma receptors, the following protocols would be appropriate:

-

Radioligand Binding Assay:

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled sigma receptor ligand from its binding site on the receptor.

-

Methodology:

-

Cell membranes expressing either sigma-1 or sigma-2 receptors are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured, and the Ki value is calculated.

-

-

-

Functional Assays:

-

Principle: Functional assays measure the downstream cellular effects of receptor binding. For sigma receptors, this could involve measuring changes in intracellular calcium levels or modulation of ion channel activity.

-

Methodology (Calcium Mobilization):

-

Cells expressing the sigma-1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are treated with the test compound.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope, often in response to another stimulus that the sigma receptor is known to modulate.

-

-

Hypothetical Quantitative Data

If this compound is a sigma receptor ligand, the binding affinity could be characterized as follows:

| Parameter | Description | Hypothetical Value |

| Ki (σ1) | Binding affinity of the compound for the sigma-1 receptor. | e.g., 20 nM |

| Ki (σ2) | Binding affinity of the compound for the sigma-2 receptor. | e.g., 100 nM |

| Selectivity | The ratio of Ki (σ2) / Ki (σ1) to indicate preference for one subtype. | e.g., 5-fold selective for σ1 |

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural components suggest several plausible biological targets. Based on the established pharmacology of the piperidine and benzonitrile moieties, this compound could potentially function as a DPP-4 inhibitor, an NLRP3 inflammasome modulator, or a sigma receptor ligand. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for future research aimed at characterizing the pharmacological profile of this and structurally related molecules. Further investigation is required to determine the precise molecular target(s) and downstream effects of this compound.

References

- 1. 4-(Piperidin-4-yloxy)benzonitrile | 224178-67-0 | Benchchem [benchchem.com]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sigma receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Pharmacology of (S)-4-(Piperidin-3-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(Piperidin-3-yl)benzonitrile is a synthetic small molecule featuring a chiral piperidine ring linked to a benzonitrile moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While comprehensive pharmacological data for this specific enantiomer remains limited in publicly accessible literature, the constituent chemical features suggest a potential for interaction with various biological targets, particularly within the central nervous system (CNS). The piperidine scaffold is a common element in drugs targeting G-protein coupled receptors (GPCRs) and transporters, and the benzonitrile group can participate in key binding interactions. This guide aims to provide a comprehensive overview of the anticipated pharmacology of this compound based on the known properties of structurally related compounds, and to furnish detailed experimental protocols for its pharmacological evaluation.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. Its conformational flexibility and the basicity of the nitrogen atom allow for diverse interactions with protein targets. When coupled with a 4-cyanophenyl group, as in this compound, the resulting molecule possesses a unique combination of steric and electronic properties that may confer affinity and selectivity for various receptors and transporters.

This document will explore the potential pharmacological profile of this compound, focusing on its likely interactions with monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET)—which are common targets for piperidine-containing CNS drugs.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is hypothesized to function as a monoamine reuptake inhibitor. The 3-substituted piperidine core is a known pharmacophore for inhibitors of DAT, SERT, and NET. The stereochemistry at the 3-position of the piperidine ring is expected to be a critical determinant of both potency and selectivity.

Mechanism of Action

The primary mechanism of action is predicted to be the inhibition of one or more monoamine transporters. By binding to the transporter proteins, this compound would block the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling.

The interaction with these transporters is likely to involve a combination of hydrophobic, hydrogen bonding, and cation-π interactions. The protonated piperidine nitrogen would form a key ionic bond within the transporter's binding site, while the benzonitrile group could engage in π-stacking or act as a hydrogen bond acceptor.

Signaling Pathways

The predicted activity of this compound as a monoamine transporter inhibitor would modulate downstream signaling pathways associated with these neurotransmitters.

Quantitative Pharmacological Data (Hypothetical)

As no specific experimental data for this compound is currently available in the public domain, the following table presents hypothetical data based on the activities of structurally similar 3-phenylpiperidine derivatives found in the scientific literature. These values serve as a predictive guide for initial experimental design.

| Target | Assay Type | Predicted Ki (nM) | Predicted IC50 (nM) | Predicted EC50 (nM) | Efficacy (Emax %) |

| SERT | Radioligand Binding | 10 - 100 | - | - | - |

| Uptake Inhibition | - | 50 - 500 | - | - | |

| DAT | Radioligand Binding | 5 - 50 | - | - | - |

| Uptake Inhibition | - | 20 - 200 | - | - | |

| NET | Radioligand Binding | 50 - 500 | - | - | - |

| Uptake Inhibition | - | 100 - 1000 | - | - |

Detailed Experimental Protocols

To determine the actual pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assays for Monoamine Transporters

These assays are crucial for determining the binding affinity (Ki) of the compound for SERT, DAT, and NET.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

This compound at various concentrations (typically 10-10 to 10-5 M).

-

Radioligand at a concentration near its Kd.

-

Cell membrane preparation (typically 10-50 µg of protein).

-

-

For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radiolabeled neurotransmitters: [3H]5-HT (serotonin), [3H]Dopamine, [3H]Norepinephrine.

-

This compound.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 2.5 mM CaCl2, 5.6 mM glucose, pH 7.4).

Procedure:

-

Cell Plating:

-

Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with this compound at various concentrations for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter (at a concentration near its Km).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Determining the Solubility of (S)-4-(Piperidin-3-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a drug candidate is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound (S)-4-(Piperidin-3-yl)benzonitrile. While specific experimental solubility data for this compound is not publicly available, this document details the standard experimental protocols, including thermodynamic and kinetic solubility assays, that are essential for its characterization in a drug discovery and development setting. This guide offers detailed experimental workflows, data presentation strategies, and visual diagrams to aid researchers in generating robust and reliable solubility data.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility can lead to low bioavailability, variable drug exposure, and may necessitate more complex and costly formulation strategies. Therefore, the early determination of a compound's solubility is paramount for guiding lead optimization, selecting promising candidates, and ensuring the development of a viable drug product.

The piperidine-benzonitrile moiety is a significant scaffold in medicinal chemistry, often utilized in the synthesis of therapeutic agents targeting a range of biological pathways. The nitrile group can act as a hydrogen bond acceptor and improve metabolic stability, while the piperidine ring can be modified to modulate physicochemical properties and target engagement. Understanding the solubility of specific isomers like this compound is crucial for advancing its development.

Physicochemical Properties and their Influence on Solubility

While experimental data for this compound is scarce, its structure suggests key physicochemical properties that will govern its solubility. The presence of the basic piperidine ring (predicted pKa around 10) indicates that its aqueous solubility will be highly pH-dependent. The benzonitrile portion contributes to its lipophilicity. The interplay between these features will determine its solubility profile across different solvent systems.

The following diagram illustrates the logical relationship between a compound's intrinsic properties and its progression through the drug development pipeline, where solubility is a key determinant.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility : This is the "true" solubility of a compound at equilibrium, where the solid and dissolved forms of the compound are in a saturated solution. It is a critical parameter for lead optimization and formulation development.[1][2]

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. It is often used in high-throughput screening (HTS) to quickly assess the solubility of many compounds.[3][4][5]

The following table summarizes the key experimental methods for determining solubility.

| Parameter | Thermodynamic Solubility (Shake-Flask) | Kinetic Solubility (Nephelometry) | Kinetic Solubility (Direct UV) |

| Principle | Equilibrium between solid and solution | Light scattering by precipitate | UV absorbance of clear supernatant |

| Starting Material | Solid compound (powder) | DMSO stock solution | DMSO stock solution |

| Incubation Time | Long (e.g., 24-72 hours) | Short (e.g., 1-2 hours) | Short (e.g., 1-2 hours) |

| Throughput | Low to medium | High | High |

| Detection Method | LC-MS, HPLC-UV, or UV-Vis | Nephelometer | UV-Vis spectrophotometer |

| Application | Lead optimization, formulation | High-throughput screening | High-throughput screening |

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is used for accurate quantification.[6]

Kinetic Solubility Assays

Kinetic solubility assays are designed for higher throughput and are commonly used in the early stages of drug discovery.

This method relies on detecting the formation of a precipitate when a compound is diluted from a DMSO stock into an aqueous buffer. The amount of light scattered by the precipitate is proportional to the extent of insolubility.[4][7]

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4).[7] This is often done in a serial dilution format to test a range of concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[7]

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[4][7]

References

- 1. EP2373640B1 - Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof - Google Patents [patents.google.com]

- 2. Cas 370864-72-5,3-(Piperidin-4-yl)benzonitrile | lookchem [lookchem.com]

- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(PIPERIDIN-4-YLOXY)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. japsonline.com [japsonline.com]

- 6. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile [mdpi.com]

- 7. 4-(Piperidin-4-yloxy)benzonitrile | 224178-67-0 | Benchchem [benchchem.com]

Stability of (S)-4-(Piperidin-3-yl)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of (S)-4-(Piperidin-3-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of direct stability studies in public literature, this document outlines a robust, best-practice framework for assessing the compound's stability based on International Council for Harmonisation (ICH) guidelines. It includes detailed experimental protocols for forced degradation studies, recommendations for analytical methodology, and predicted degradation pathways. This guide is intended to equip researchers and drug development professionals with the necessary tools to thoroughly evaluate the stability profile of this compound.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry. The stability of such intermediates is a critical parameter that can influence the quality, safety, and shelf-life of the final active pharmaceutical ingredient (API). Understanding the degradation profile of this compound under various stress conditions is essential for developing robust manufacturing processes, formulating stable dosage forms, and ensuring regulatory compliance.

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1][2] These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.[1]

This whitepaper details a proposed comprehensive stability testing plan for this compound, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions.

Predicted Degradation Pathways

The structure of this compound, featuring a piperidine ring and a benzonitrile moiety, suggests potential degradation pathways under stress conditions. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide intermediate. The piperidine ring, a secondary amine, is prone to oxidation.

A potential degradation pathway could involve the hydrolysis of the nitrile group and oxidation of the piperidine ring.

Caption: Predicted degradation pathway of this compound.

Proposed Stability Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[4]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm (based on the benzonitrile chromophore) |

| Injection Volume | 10 µL |

Note: Method development and validation would be required to confirm these parameters.

Forced Degradation Studies: Experimental Protocols

The following protocols are proposed for the forced degradation of this compound in solution and as a solid. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analyze the samples by HPLC.

-

-

Basic Conditions:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

-

Analyze the samples by HPLC.

-

-

Neutral Conditions:

-

Prepare a solution of this compound in purified water.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at appropriate time intervals.

-

Analyze the samples by HPLC.

-

Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

Analyze the samples by HPLC.

Thermal Degradation

-

Place the solid compound in a stability chamber at 80 °C.

-

Prepare a solution of the compound and incubate at 80 °C.

-

Sample the solid and the solution at appropriate time intervals.

-

For the solid sample, dissolve in a suitable solvent before analysis.

-

Analyze all samples by HPLC.

Photolytic Degradation

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, sample the exposed and dark control samples.

-

For the solid sample, dissolve in a suitable solvent.

-

Analyze all samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in clear and concise tables to allow for easy comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Number of Degradants | Major Degradant (RRT) | Mass Balance (%) |

| 0.1 M HCl, 60 °C | 24 h | |||||

| 0.1 M NaOH, 60 °C | 24 h | |||||

| Water, 60 °C | 24 h | |||||

| 3% H₂O₂, RT | 24 h | |||||

| Solid, 80 °C | 7 days | |||||

| Solution, 80 °C | 7 days | |||||

| Photolytic (Solid) | ICH Q1B | |||||

| Photolytic (Solution) | ICH Q1B |

RRT: Relative Retention Time

Conclusion

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-[4-(4-Aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-5-fluoro-2-hydroxybenzonitrile | C27H21F3N4O | CID 140836905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitrile dihydrochloride (C17H23N3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Piperazin-1-yl)benzonitrile | C11H13N3 | CID 2733995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-3-(4-cyanophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

(S)-3-(4-cyanophenyl)piperidine is a key chiral intermediate in the synthesis of various pharmacologically active molecules, most notably the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, used in cancer therapy. The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive overview of modern asymmetric strategies to obtain (S)-3-(4-cyanophenyl)piperidine, focusing on catalytic and chemo-enzymatic methods.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and synthetic drugs.[1][2] The synthesis of enantiomerically pure 3-substituted piperidines, however, remains a significant challenge. Traditional methods often rely on lengthy synthetic sequences, the use of a chiral pool, or resolution of racemic mixtures, which can be inefficient and costly.[2] This whitepaper details contemporary, highly efficient catalytic asymmetric methods for the synthesis of (S)-3-(4-cyanophenyl)piperidine and related structures.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful strategy for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[1][3] This approach utilizes readily available pyridine and arylboronic acids to construct the chiral 3-substituted piperidine core in a highly controlled manner. The overall transformation can be depicted as a three-step process.[1][2][3]

Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis